Tetrafluoroaurate(1-)
Description
Tetrafluoroaurate(1−), with the chemical formula [AuF₄]⁻, is a fluorinated gold complex where gold adopts the +3 oxidation state. This anion is stabilized by four fluoride ligands arranged in a square planar geometry, a common coordination for Au(III) due to its d⁸ electronic configuration . It is typically synthesized via reactions involving gold(III) precursors and fluoride sources under controlled conditions. For example, potassium tetrafluoroaurate(III) (K[AuF₄]) is prepared by reacting AuCl₃ with KF in hydrofluoric acid (HF), followed by crystallization . The compound exhibits moderate stability in anhydrous environments but hydrolyzes in aqueous media, releasing Au(OH)₃ and HF .
Structurally, [AuF₄]⁻ is part of a broader class of fluorometallate anions. Its crystal lattice parameters (e.g., in Pr₂F(AuF₄)₅) include a = b = 8.3011 Å, c = 25.885 Å, and a space group of P41 21 2, reflecting a tetragonal system .
Properties
Molecular Formula |
AuF4- |
|---|---|
Molecular Weight |
272.96018 g/mol |
IUPAC Name |
tetrafluorogold(1-) |
InChI |
InChI=1S/Au.4FH/h;4*1H/q+3;;;;/p-4 |
InChI Key |
KGIKPRQIGIPFMN-UHFFFAOYSA-J |
SMILES |
F[Au-](F)(F)F |
Canonical SMILES |
F[Au-](F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares tetrafluoroaurate(1−) with analogous fluorometallate anions:
*Bond lengths estimated from crystallographic data in related complexes .
Key Observations:
- Geometry and Oxidation State : [AuF₄]⁻ and [ClF₄]⁻ share square planar geometries due to their d⁸ (Au³⁺) and hypervalent (Cl³⁺) configurations, respectively. In contrast, [AuF₆]⁻ adopts an octahedral geometry for Au(V) (d⁶) .
- Bond Strength : The shorter Au–F bond (~1.92 Å) compared to Cl–F (1.60 Å) in [ClF₄]⁻ reflects gold’s higher electronegativity and stronger metal-fluoride interactions .
- Stability: [BF₄]⁻ is notably more stable than [AuF₄]⁻ due to boron’s smaller size and stronger B–F bonds, making it a preferred weakly coordinating anion in industrial applications .
Reactivity and Oxidizing Power
- [AuF₄]⁻ : Acts as a mild oxidizer, less potent than solvated Au³⁺ ions. Its oxidizing capacity is reduced due to electron donation from fluoride ligands to Au(III) .
- [AuF₆]⁻ : A stronger oxidizer than [AuF₄]⁻, attributed to Au(V)’s higher oxidation state. However, it is rarely isolated due to instability .
- [ClF₄]⁻ : Highly reactive, decomposing readily to release F₂ or ClF₃, limiting its practical use .
Thermal and Chemical Stability
- Thermal Decomposition :
- Hydrolysis Resistance :
- [AuF₄]⁻ hydrolyzes in water:
$$\text{[AuF₄]⁻ + 3H₂O → Au(OH)₃ + 4F⁻ + 3H⁺}$$ - [BF₄]⁻ resists hydrolysis even in acidic media .
- [AuF₄]⁻ hydrolyzes in water:
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